molecular formula C11H12F2O3 B1406374 3-Butoxy-2,6-difluorobenzoic acid CAS No. 1706434-98-1

3-Butoxy-2,6-difluorobenzoic acid

Cat. No.: B1406374
CAS No.: 1706434-98-1
M. Wt: 230.21 g/mol
InChI Key: VAAYKFOYNPAJJL-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorobenzoic acid (CAS 123843-56-1) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. It features a butoxy group (-OC₄H₉) at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Key properties include a melting point of 112–115°C and a purity of ≥97% when synthesized . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of liquid crystalline materials and pharmaceutical precursors. Its structural flexibility allows for modifications to optimize mesomorphic behavior in liquid crystal systems .

Properties

IUPAC Name

3-butoxy-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAYKFOYNPAJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of 3-butoxy-2,6-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-Butoxy-2,6-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Melting Points : The butoxy derivative (112–115°C) has a lower melting point than the bromo (137–139°C) and base 2,6-difluorobenzoic acid (157.5°C) due to the flexible alkyl chain reducing crystal lattice stability .
  • Molecular Weight: Bulky substituents (e.g., benzyloxy) increase molecular weight, impacting solubility and reactivity. For example, 3-(Benzyloxy)-2,6-difluorobenzoic acid (264.22 g/mol) is less polar than the amino derivative (173.12 g/mol) .

Biological Activity

Overview

3-Butoxy-2,6-difluorobenzoic acid is a synthetic compound notable for its unique structural features, which contribute to its biological activity. The compound consists of a benzoic acid core with two fluorine atoms and a butoxy group, enhancing its lipophilicity and potential interactions with biological targets. This article delves into the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The fluorine atoms enhance the compound's binding affinity to specific molecular targets, potentially leading to inhibition or modulation of their activity. The butoxy group increases lipophilicity, which may facilitate better membrane penetration and distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, showing selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for various strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus12
Bacillus subtilis15
Escherichia coli30

The compound's selectivity suggests potential for development as an antibacterial agent, particularly in targeting resistant strains.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has shown cytotoxic effects on cancer cell lines. Studies have reported varying degrees of toxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The compound's IC50 values range from 10 to 25 µM depending on the cell line:

Cell LineIC50 (µM)
MCF-715
A54920
PC325

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

Comparative Analysis

When compared to similar compounds, such as 2,6-difluorobenzoic acid and 3-butoxybenzoic acid, the presence of both fluorine atoms and the butoxy group in this compound significantly enhances its biological activity.

Comparison Table

CompoundKey FeaturesBiological Activity
2,6-Difluorobenzoic acidLacks butoxy groupLower binding affinity
3-Butoxybenzoic acidLacks fluorine atomsReduced antimicrobial activity
This compound Contains both butoxy and difluoro groupsEnhanced antimicrobial & cytotoxic activity

The unique combination of structural features in this compound contributes to its superior performance in biological assays compared to its analogs .

Case Studies

Recent studies have focused on optimizing derivatives of benzoic acids for specific therapeutic applications. For instance, a study demonstrated that certain substituted derivatives exhibited significant inhibitory effects on Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), suggesting potential use in tuberculosis treatment . Although not directly related to this compound, these findings highlight the broader implications of benzoic acid derivatives in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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